DYn-2

Description

Structure

3D Structure

Properties

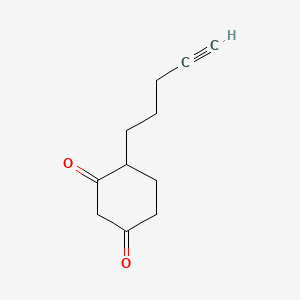

IUPAC Name |

4-pent-4-ynylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMICBPHYXLMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC1CCC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354630-46-8 | |

| Record name | 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of the DYn-2 Probe

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Profiling Cysteine Sulfenylation

Cysteine S-sulfenylation (Cys-SOH) is a reversible post-translational modification that plays a critical role in cellular signaling by acting as a sensor and transducer of reactive oxygen species (ROS). The transient nature of the sulfenic acid moiety makes its detection challenging. The DYn-2 probe is a powerful chemoselective tool designed for the specific in situ trapping and subsequent identification of sulfenylated proteins, enabling researchers to explore the "sulfenome" and its role in various physiological and pathological processes.

Core Mechanism of this compound Probe Reactivity

The functionality of the this compound probe is based on a dual-component chemical architecture: a nucleophilic "warhead" for capturing sulfenic acids and a bioorthogonal "handle" for downstream applications.

-

Dimedone Scaffold (The Warhead): The core of the probe's reactivity lies in its dimedone (5,5-dimethyl-1,3-cyclohexanedione) group. The carbon atom between the two carbonyls is highly nucleophilic and selectively attacks the electrophilic sulfur atom of a protein's sulfenic acid group (Protein-Cys-SOH). This reaction forms a stable, covalent thioether adduct.[1] this compound is highly specific for sulfenic acids and does not react with other thiol modifications like disulfides.[1][2]

-

Alkyne Handle (The Bioorthogonal Handle): The second functional unit is a terminal alkyne group.[1] This alkyne does not interfere with the initial trapping reaction and serves as a handle for subsequent bioorthogonal ligation. Specifically, it allows for the covalent attachment of a reporter molecule, such as biotin-azide, via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1] This two-step approach allows for the sensitive detection and enrichment of proteins that were sulfenylated.

Caption: The two-step mechanism of this compound: trapping sulfenic acid and subsequent biotinylation.

Quantitative Reactivity Data

The efficacy of a chemical probe is determined by its reaction rate (kinetics) with the intended target versus potential off-targets. This compound displays a modest reaction rate with sulfenic acids, which is significantly faster than its parent compound, dimedone, and shows high selectivity against other cellular electrophiles and oxidants.

| Reactant | Probe | Rate Constant (k) in M⁻¹s⁻¹ | Reference |

| Cysteine Sulfenic Acid (CSA) Model | This compound | 10 - 11 | [1][3] |

| Cysteine Sulfenic Acid (CSA) Model | Dimedone | 2.7 x 10⁻² | [1] |

| Cysteine Sulfenic Acid (CSA) Model | BTD (alternative probe) | 1,700 | [3] |

| Hydrogen Peroxide (H₂O₂) | This compound | 2.48 x 10⁻⁴ | [3] |

| 4,4'-dipyridyl disulfide (4-DPS) | This compound | Reaction incomplete after 24h | [3] |

| Isovaleraldehyde | This compound | Too slow to be measured | [3] |

General Experimental Workflow

The application of this compound for proteomic analysis follows a standardized workflow, beginning with live-cell labeling and culminating in identification by mass spectrometry or visualization by western blot.

Caption: Standard experimental workflow for identifying sulfenylated proteins using this compound.

Detailed Experimental Protocols

Protocol 1: In Vivo Labeling of Sulfenylated Proteins

This protocol is adapted from studies in Arabidopsis cell cultures and can be optimized for other cell types.[1]

-

Cell Culture: Grow cells to the desired confluency under standard conditions.

-

Probe Preparation: Prepare a stock solution of this compound (e.g., 50 mM in DMSO).

-

Labeling:

-

Pre-treat cells with the this compound probe by adding it to the culture medium to a final concentration of 250-500 µM.

-

Induce oxidative stress by adding an oxidant like H₂O₂ (e.g., final concentration of 0.5-20 mM) or another relevant stimulus.

-

Incubate for the desired time period (e.g., 15 minutes to 2 hours). Include a non-treated control group.

-

-

Cell Harvest:

-

Terminate the reaction by harvesting the cells. For suspension cultures, this can be done by filtration. For adherent cells, wash with PBS and scrape or trypsinize.

-

Wash the cells multiple times with fresh, cold medium or PBS to remove excess probe.

-

-

Protein Extraction: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. It is critical not to use alkylating agents like IAM or NEM in the lysis buffer, as they can react with this compound.[1]

-

Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

Protocol 2: Biotinylation via CuAAC Reaction

-

Reagent Preparation:

-

Protein Lysate: Take 1-2 mg of total protein from Protocol 1 in a final volume of ~500 µL.

-

Biotin-Azide: 10 mM stock in DMSO.

-

Copper(II) Sulfate (CuSO₄): 50 mM stock in water.

-

Ligand (e.g., TBTA): 10 mM stock in DMSO.

-

Reducing Agent (e.g., Sodium Ascorbate): 50 mM stock, freshly prepared in water.

-

-

Reaction Assembly: In a microcentrifuge tube, add the following components in order:

-

Protein Lysate

-

Biotin-Azide (to a final concentration of 100 µM)

-

Ligand (to a final concentration of 100 µM)

-

CuSO₄ (to a final concentration of 1 mM)

-

-

Initiation: Vortex briefly, then initiate the reaction by adding the freshly prepared Sodium Ascorbate (to a final concentration of 1 mM).

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

Protein Precipitation: Precipitate the protein to remove excess reagents. A common method is chloroform/methanol precipitation.

-

Resuspension: Resuspend the dried protein pellet in a buffer suitable for downstream analysis (e.g., 1% SDS in PBS for Western Blotting or a denaturing buffer for mass spectrometry).

The Context of Cysteine Oxidation States

The specificity of this compound for sulfenic acid is crucial because cysteine thiols can exist in multiple oxidation states. ROS, particularly hydrogen peroxide (H₂O₂), initially oxidizes a deprotonated cysteine (thiolate) to the reactive sulfenic acid intermediate. This intermediate can then be further oxidized to irreversible sulfinic (SO₂H) and sulfonic (SO₃H) acids or form a disulfide bond with another thiol. This compound's ability to trap the transient Cys-SOH form is key to its utility.

Caption: Cysteine oxidation pathway showing the central, reactive role of sulfenic acid.

References

DYn-2 Probe: A Technical Guide for Detecting Protein Sulfenylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the DYn-2 probe, a powerful chemical tool for the detection and identification of protein sulfenylation, a critical post-translational modification involved in redox signaling and various disease states.

Introduction to Protein Sulfenylation and the this compound Probe

Protein sulfenylation is the reversible oxidation of a cysteine thiol group (-SH) to a sulfenic acid (-SOH). This modification is a key event in redox- -dependent signaling pathways, influencing protein function, localization, and interaction.[1][2] The transient and reactive nature of sulfenic acids, however, makes their detection challenging.[3]

The this compound probe is a cell-permeable chemical reporter designed for the specific and sensitive labeling of sulfenylated proteins in living cells.[1][3] It consists of two key functional moieties: a 1,3-cyclohexanedione (B196179) (dimedone) group that selectively reacts with sulfenic acids, and a terminal alkyne handle.[1][3] This alkyne group allows for the subsequent attachment of reporter tags, such as biotin (B1667282) or fluorophores, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][3] This two-step approach offers superior sensitivity compared to single-step probes.[1]

Mechanism of Action

The detection of protein sulfenylation using the this compound probe involves a two-step process:

-

Labeling: The dimedone moiety of this compound selectively attacks the electrophilic sulfur atom of a sulfenic acid, forming a stable thioether linkage.[4] This reaction is highly specific for sulfenic acids over other cysteine oxidation states.[3][5]

-

Detection: The alkyne handle of the now protein-bound this compound probe is then available for a click reaction with an azide-functionalized reporter molecule. This reporter can be an azide-biotin conjugate for subsequent enrichment and western blot analysis, or an azide-fluorophore for direct visualization by fluorescence microscopy.[3]

Mechanism of this compound probe action.

Quantitative Data

The following table summarizes key quantitative parameters of the this compound probe based on available literature.

| Parameter | Value | Cell/System | Reference |

| Reaction Rate with Dipeptide-SOH | 11 M⁻¹s⁻¹ | In vitro | [3] |

| Typical Working Concentration | 500 µM | Arabidopsis cell culture | [3] |

| H₂O₂ Concentration for Induction | 0.5 - 20 mM | Arabidopsis cell culture | [3][4] |

| Incubation Time with H₂O₂ | 15 - 120 min | Arabidopsis cell culture | [3][4] |

| Incubation Time with this compound | 1 hour | Arabidopsis cell culture | [3] |

| Identified Sulfenylated Proteins | 226 | Arabidopsis cells treated with H₂O₂ | [3][6] |

Experimental Protocols

In Vivo Labeling of Sulfenylated Proteins in Cell Culture

This protocol is adapted from studies on Arabidopsis cell suspension cultures and can be optimized for other cell types.[3]

Materials:

-

Cell culture of interest

-

This compound probe stock solution (e.g., 50 mM in DMSO)

-

Hydrogen peroxide (H₂O₂) solution

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Catalase-supplemented extraction buffer (25 mM Tris-HCl pH 7.6, 15 mM MgCl₂, 150 mM NaCl, catalase)

-

Protease inhibitor cocktail

Procedure:

-

Grow cell cultures to the desired density. For suspension cultures, use 3-day-old cultures.

-

To induce protein sulfenylation, treat the cells with the desired concentration of H₂O₂ (e.g., 0.5-20 mM) in the presence of the this compound probe (e.g., 500 µM) for the desired time (e.g., 15-120 minutes).[3][4]

-

Harvest the cells by centrifugation or filtration.

-

Wash the cells three times with fresh culture medium to remove excess probe and H₂O₂.

-

Lyse the cells in ice-cold catalase-supplemented extraction buffer containing a protease inhibitor cocktail. The addition of catalase is crucial to prevent artificial sulfenylation during protein extraction.[3]

-

Clarify the lysate by centrifugation and collect the supernatant containing the this compound labeled proteins.

-

Proceed with the click chemistry reaction for biotinylation or fluorophore conjugation.

In vivo labeling workflow.

Click Chemistry for Biotinylation of this compound Labeled Proteins

This protocol enables the attachment of a biotin tag for subsequent detection or enrichment.

Materials:

-

Protein lysate containing this compound labeled proteins

-

Azide-PEG3-Biotin stock solution (e.g., 10 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

SDS-PAGE loading buffer

Procedure:

-

To a volume of protein lysate, add the following components in order to the final concentrations:

-

Azide-PEG3-Biotin (e.g., 100 µM)

-

TCEP (e.g., 1 mM)

-

TBTA (e.g., 100 µM)

-

CuSO₄ (e.g., 1 mM)

-

-

Vortex the reaction mixture and incubate at room temperature for 1 hour.

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

The biotinylated proteins are now ready for analysis by SDS-PAGE and western blotting using streptavidin-HRP.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Based Identification of Arabidopsis Sulfenomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Sulfenome: A Technical Guide to In Vivo Profiling with DYn-2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DYn-2, a chemoselective probe for the in vivo profiling of protein S-sulfenylation. This post-translational modification, the oxidation of cysteine residues to sulfenic acid (Cys-SOH), is a critical component of redox signaling pathways implicated in a range of physiological and pathological processes. Understanding the "sulfenome"—the complete set of sulfenylated proteins in a cell—is paramount for elucidating disease mechanisms and developing novel therapeutics. This guide details the core principles of this compound-based sulfenome profiling, from its mechanism of action to detailed experimental protocols and data interpretation.

Core Principles of this compound for Sulfenome Profiling

This compound is a cell-permeable chemical probe designed to selectively target and covalently label protein sulfenic acid modifications in living cells.[1][2] Its structure consists of two key functional moieties: a 1,3-cyclohexanedione (B196179) group that specifically reacts with sulfenic acids, and a terminal alkyne handle.[2] This alkyne serves as a bioorthogonal reporter, allowing for the subsequent attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][3] This two-step approach offers superior sensitivity for the detection and enrichment of sulfenylated proteins from complex biological samples.[2]

The use of this compound has been instrumental in identifying hundreds to over a thousand S-sulfenylation sites in various cell types, including human cells and Arabidopsis.[3][4][5] This has provided novel insights into redox regulation in diverse biological processes. This compound is considered non-toxic and does not significantly perturb the intracellular redox balance, making it a reliable tool for studying sulfenylation in a native cellular context.[3][4]

Quantitative Insights from this compound-Based Sulfenome Profiling

The application of this compound coupled with mass spectrometry-based proteomics has enabled the global and site-specific identification and quantification of S-sulfenylated proteins. The following tables summarize key quantitative findings from seminal studies.

| Study System | Stimulus | Number of Identified S-sulfenylated Proteins | Number of Identified S-sulfenylation Sites | Reference |

| Arabidopsis thaliana cells | 10 mM H₂O₂ for 30 min | 226 | Not specified | [3][6][7][8][9][10] |

| Human RKO colon adenocarcinoma cells | Endogenous | >700 | 1153 | [4][5] |

| Human RKO colon adenocarcinoma cells | 500 µM H₂O₂ for 5 min | Not specified (hundreds of site-selective redox changes) | >360 (quantified changes) | [5] |

| Human A431 cells | 100 ng/mL EGF for 10 min | Not specified (fewer than half of sites modulated compared to H₂O₂) | Not specified | [5] |

| Subcellular Localization of Sulfenylated Proteins in Arabidopsis thaliana (H₂O₂ treated) | Number of Proteins | Reference |

| Cytoplasm | 123 | [3][7][8][9] |

| Plastid | 68 | [3][7][8][9] |

| Mitochondria | 14 | [3][7][8][9] |

| Nucleus | 10 | [3][7][8][9] |

| Endoplasmic Reticulum, Golgi, Plasma Membrane | 7 | [3][7][8][9] |

| Peroxisomes | 4 | [3][7][8][9] |

Visualizing the Workflow and Signaling Context

To better illustrate the processes involved in this compound-based sulfenome profiling and its biological context, the following diagrams are provided.

Caption: Mechanism of this compound labeling and subsequent detection.

Caption: Experimental workflow for this compound-based sulfenome profiling.

Caption: A generalized signaling pathway leading to protein sulfenylation.

Detailed Experimental Protocols

The following sections provide a generalized, step-by-step methodology for key experiments in this compound-based sulfenome profiling, synthesized from published research.[3][4][11] Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: In Vivo Labeling of Sulfenylated Proteins

-

Cell Culture: Culture cells to the desired confluency under standard conditions. For quantitative studies, serum starvation may be required prior to stimulation.

-

Stimulation (Optional): Treat cells with the desired stimulus (e.g., 100 ng/mL EGF for 10 minutes or 500 µM H₂O₂ for 5 minutes) or a vehicle control to induce protein sulfenylation.[4]

-

This compound Labeling: Add this compound probe to the cell culture medium to a final concentration of 500 µM to 5 mM.[3][4] Incubate for a designated period, typically 30 minutes to 2 hours, at 37°C.[3][4]

-

Cell Harvesting and Washing: After incubation, collect the cells and wash them multiple times (e.g., three times) with cold phosphate-buffered saline (PBS) to remove excess probe.[4]

Protocol 2: Cell Lysis and Protein Extraction

-

Lysis Buffer: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. To prevent artificial oxidation during lysis, it is crucial to include a catalase-supplemented extraction buffer to scavenge any H₂O₂ generated during the procedure.[3]

-

Lysate Preparation: Sonicate or vortex the cell suspension to ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

Protocol 3: Click Chemistry for Biotin Tagging

This protocol is for tagging the alkyne group of this compound with an azide-biotin reporter.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg of protein) with the following click chemistry reagents (final concentrations may need optimization):

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Azide-biotin (e.g., Biotin-PEG4-Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

-

Initiation of Reaction: Initiate the click reaction by adding freshly prepared sodium ascorbate.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

Protein Precipitation: Precipitate the biotinylated proteins to remove excess reagents. This can be achieved by adding methanol, chloroform, and water, followed by centrifugation. Alternatively, acetone (B3395972) precipitation can be used.[3]

-

Resuspension: Resuspend the protein pellet in a buffer containing SDS (e.g., PBS with 0.2% SDS).[3]

Protocol 4: Enrichment of Biotinylated Proteins

-

Bead Preparation: Use streptavidin or NeutrAvidin agarose (B213101) beads. Pre-equilibrate the beads with the protein resuspension buffer.[3]

-

Binding: Add the resuspended protein lysate to the equilibrated beads and incubate for 2-4 hours at room temperature or overnight at 4°C with rotation to allow for binding of biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and wash them extensively with a series of buffers to remove non-specifically bound proteins. A typical washing series includes a high-salt buffer, a low-salt buffer, and a buffer without detergents.[3]

Protocol 5: Sample Preparation for Mass Spectrometry

-

On-Bead Digestion:

-

Resuspend the washed beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free thiols with iodoacetamide (B48618) (IAA).

-

Add a protease (e.g., trypsin) and incubate overnight at 37°C.

-

-

Elution and Digestion (Off-Bead):

-

Elute the bound proteins from the beads using a buffer containing biotin or by changing the pH.

-

Perform in-solution reduction, alkylation, and digestion as described above.

-

-

Peptide Cleanup: Collect the supernatant containing the digested peptides and desalt using a C18 StageTip or similar method before LC-MS/MS analysis.

This guide provides a foundational understanding and practical framework for utilizing this compound in sulfenome profiling. Researchers are encouraged to consult the primary literature for further details and specific applications. The continued use of powerful chemical probes like this compound will undoubtedly lead to new discoveries in the dynamic field of redox biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] this compound Based Identification of Arabidopsis Sulfenomes* | Semantic Scholar [semanticscholar.org]

- 8. researchportal.vub.be [researchportal.vub.be]

- 9. explore.lib.uliege.be [explore.lib.uliege.be]

- 10. This compound Based Identification of Arabidopsis Sulfenomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]

DYn-2: A Chemoselective Tool for Interrogating Redox Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Redox signaling, a paradigm in cellular communication, involves the reversible oxidation and reduction of molecules, with reactive oxygen species (ROS) acting as critical second messengers. A key post-translational modification at the heart of these pathways is the S-sulfenylation of cysteine residues on proteins. This transient and highly specific modification can profoundly alter protein function, localization, and interaction networks. The development of sophisticated chemical probes to detect S-sulfenylation has been instrumental in advancing our understanding of its role in both physiological and pathological processes. Among these, DYn-2 has emerged as a powerful tool for the in situ trapping and subsequent identification of sulfenylated proteins.

This compound is a cell-permeable, dimedone-based chemical probe that selectively targets and covalently labels protein sulfenic acids (-SOH).[1][2] Its unique structure incorporates an alkyne handle, which, following the initial labeling, allows for the attachment of a reporter molecule, such as biotin (B1667282) or a fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][3] This two-step approach provides a versatile and robust method for the enrichment and identification of sulfenylated proteins from complex biological samples. This guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and its application in elucidating key redox signaling pathways.

Mechanism of Action

The utility of this compound as a probe for protein sulfenylation lies in its two key functional moieties: a dimedone scaffold and a terminal alkyne. The dimedone group selectively reacts with the highly reactive sulfenic acid modification on cysteine residues.[1] This reaction is specific for sulfenic acid and does not react with other cysteine oxidation states, such as sulfinic or sulfonic acids.[2]

Once the protein is covalently labeled with this compound, the alkyne handle serves as a bioorthogonal functional group for the subsequent click chemistry reaction.[1] This reaction involves the copper(I)-catalyzed cycloaddition with an azide-containing reporter molecule.[3] The reporter can be an azide-modified biotin for affinity purification and mass spectrometry-based identification of sulfenylated proteins, or an azide-modified fluorophore for visualization by microscopy or flow cytometry.[1][2]

Figure 1. Mechanism of this compound for labeling and detection of protein sulfenylation.

Data Presentation

Quantitative Parameters for this compound Application

The following table summarizes key quantitative data for the use of this compound in redox signaling research, compiled from various studies.

| Parameter | Value | Cell/System Type | Experimental Context | Reference |

| In Situ Labeling Concentration | 500 µM - 5 mM | Arabidopsis Cells, Human RKO & A431 Cells | Global sulfenome profiling | [1][4] |

| In Vitro Labeling Concentration | 1 mM | Recombinant Gpx3 | H2O2-dependent labeling | [5] |

| H2O2 Treatment (Dose-Response) | 0.5 - 20 mM | Arabidopsis Cells | Induction of oxidative stress | [1] |

| H2O2 Treatment (Time-Course) | 15 - 120 min | Arabidopsis Cells | Temporal analysis of sulfenylation | [1] |

| EGF Treatment Concentration | 100 ng/mL | Human A431 Cells | Growth factor-induced ROS signaling | [4] |

| Incubation Time (In Situ Labeling) | 1 - 2 hours | Arabidopsis & Human Cells | Sufficient time for cell penetration and labeling | [1][4] |

| Incubation Time (In Vitro Labeling) | 15 min | Recombinant Gpx3 | Rapid labeling of purified protein | [5] |

| Click Chemistry: CuSO4 | 1 mM | Cell Lysate | Catalyst for CuAAC reaction | [4] |

| Click Chemistry: TBTA/THPTA | 100 µM - 200 mM | Cell Lysate | Copper(I)-stabilizing ligand | [4][6] |

| Click Chemistry: Sodium Ascorbate (B8700270) | 1 mM | Cell Lysate | Reducing agent for Cu(II) to Cu(I) | [4] |

| Click Chemistry: Azide-Biotin | 100 µM | Cell Lysate | Reporter for enrichment | [4] |

Identified Sulfenylated Proteins in Arabidopsis thaliana under H2O2 Stress

A study utilizing this compound identified 226 sulfenylated proteins in Arabidopsis thaliana cells treated with 10 mM H2O2 for 30 minutes.[1] The subcellular localization of these proteins is summarized below.

| Subcellular Localization | Number of Identified Proteins |

| Cytoplasm | 123 |

| Plastid | 68 |

| Mitochondria | 14 |

| Nucleus | 10 |

| Endoplasmic Reticulum, Golgi, Plasma Membrane | 7 |

| Peroxisomes | 4 |

Experimental Protocols

Protocol 1: In Situ Labeling of Sulfenylated Proteins in Mammalian Cells

This protocol is adapted from studies on human cell lines.[4]

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

For stimulation, treat cells with an appropriate agonist (e.g., 100 ng/mL EGF for 10 minutes or 500 µM H2O2 for 5 minutes).[4]

-

-

This compound Labeling:

-

Cell Lysis:

-

Wash the cells three times with cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., HEPES lysis buffer) supplemented with a protease inhibitor cocktail and 200 units/mL catalase to quench any remaining H2O2.[4]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Protocol 2: Click Chemistry for Biotinylation of this compound Labeled Proteins

This protocol describes the biotinylation of this compound labeled proteins in cell lysates.[4][6][7]

-

Preparation of Click Chemistry Reagents:

-

Prepare stock solutions of:

-

Azide-biotin (with a cleavable linker if desired) in DMSO.

-

Copper(II) sulfate (B86663) (CuSO4) in water.

-

A copper(I)-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in a suitable solvent (e.g., water or DMSO/tBuOH).[6][7]

-

Sodium ascorbate in water (prepare fresh).

-

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of protein) with the click chemistry reagents to the following final concentrations:

-

Incubate the reaction for 1-2 hours at room temperature in the dark with gentle rotation.

-

-

Protein Precipitation:

-

Precipitate the proteins to remove excess click chemistry reagents. A common method is chloroform/methanol precipitation.[4]

-

-

Downstream Analysis:

Figure 2. Experimental workflow for the identification of sulfenylated proteins using this compound.

Signaling Pathways Investigated with this compound

EGF Receptor Signaling

Epidermal growth factor (EGF) signaling is a classic example of a receptor tyrosine kinase pathway that involves the production of ROS as signaling molecules. Upon EGF binding, the EGF receptor (EGFR) dimerizes and autophosphorylates, initiating downstream signaling cascades. This activation also leads to the production of H2O2, which can then oxidize and modulate the activity of various proteins, including EGFR itself.[4] this compound has been instrumental in demonstrating that a specific cysteine residue (Cys797) in the catalytic site of EGFR is sulfenylated in response to EGF stimulation, and this modification enhances its kinase activity.[8]

Figure 3. Role of S-sulfenylation in EGF receptor signaling.

Nrf2-Keap1 Antioxidant Response Pathway

The Nrf2-Keap1 pathway is a master regulator of the cellular antioxidant response.[9][10] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3 ubiquitin ligase complex. Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. While direct labeling of Keap1 by this compound has not been explicitly detailed in the provided search results, the probe can be used to identify other proteins that are sulfenylated under conditions that activate the Nrf2 pathway, thereby providing a broader picture of the cellular redox landscape during the antioxidant response.

Figure 4. The Nrf2-Keap1 antioxidant response pathway.

Conclusion

This compound is a versatile and powerful chemical probe that has significantly advanced the field of redox biology. Its ability to selectively label sulfenylated proteins in living cells, coupled with the robust and bioorthogonal nature of click chemistry, provides researchers with a reliable method to identify and quantify this critical post-translational modification. The application of this compound has already yielded valuable insights into the role of S-sulfenylation in key signaling pathways, such as growth factor signaling and the antioxidant response. As research into the complexities of redox signaling continues, tools like this compound will undoubtedly play a pivotal role in uncovering novel regulatory mechanisms and identifying potential therapeutic targets for a wide range of diseases.

References

- 1. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. confluore.com.cn [confluore.com.cn]

- 7. broadpharm.com [broadpharm.com]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. An overview of mechanisms of redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

The DYn-2 Probe: A Technical Guide to Unveiling the Sulfenome

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the DYn-2 probe, a powerful chemical tool for the detection and identification of protein S-sulfenylation. This modification, the oxidation of cysteine residues to sulfenic acid, is a critical post-translational modification involved in redox signaling and cellular regulation. This guide details the core principles of this compound, its experimental application, and the subsequent analysis of labeled proteins, offering a valuable resource for researchers investigating the role of protein sulfenylation in health and disease.

Core Principles of this compound Probe Technology

The this compound probe is a dimedone-based chemical reporter that selectively targets and covalently labels protein sulfenic acids.[1] Its structure incorporates two key functional moieties: a dimedone scaffold that reacts specifically with the sulfenic acid, and a terminal alkyne handle. This alkyne serves as a bioorthogonal functional group, allowing for the subsequent attachment of a reporter tag, such as biotin (B1667282), via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] This two-step approach enables the sensitive and specific detection, enrichment, and identification of sulfenylated proteins from complex biological samples.[1][2]

The overall workflow for utilizing the this compound probe is as follows:

-

Labeling: Live cells or cell lysates are incubated with the cell-permeable this compound probe, which covalently modifies sulfenylated cysteine residues.

-

Click Chemistry: The alkyne handle on the this compound-labeled proteins is then conjugated to an azide-functionalized reporter tag, typically biotin-azide.[1]

-

Enrichment: Biotinylated proteins are captured and enriched using streptavidin-coated beads.

-

Analysis: The enriched proteins are subsequently identified and quantified using mass spectrometry-based proteomic approaches.[1]

Experimental Protocols

This section provides detailed methodologies for the application of the this compound probe in both plant (Arabidopsis) and human cell systems.

In Vivo Labeling of Sulfenylated Proteins in Arabidopsis Cells

This protocol is adapted from the study by Akter et al. (2015).[1]

1. Cell Culture and Stress Treatment:

-

Use mid-log phase Arabidopsis cell suspension cultures (e.g., 3-day-old cultures).

-

For dose-dependent studies, treat cell cultures with varying concentrations of hydrogen peroxide (H₂O₂) (e.g., 0, 0.5, 1, 2, 5, 10, or 20 mM) for 1 hour in the presence of 500 μM this compound probe.[1]

-

For time-dependent studies, treat cell cultures with a fixed concentration of H₂O₂ (e.g., 1 or 20 mM) for different durations (e.g., 15, 30, 60, and 120 minutes) in the presence of 500 μM this compound.[1]

2. This compound Labeling Optimization:

-

To optimize this compound concentration, treat cells with a high concentration of H₂O₂ (e.g., 20 mM) for 1 hour in the presence of varying concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5, or 10 mM).

3. Mass Spectrometry Identification:

-

For protein identification, treat 20-mL cell cultures with 0 or 10 mM H₂O₂ for 30 minutes in the presence of 500 μM this compound.[1]

-

Following treatment and labeling, harvest cells by filtration and wash three times with culture medium.

Table 1: Experimental Conditions for this compound Labeling in Arabidopsis Cells

| Parameter | Dose-Dependent Study | Time-Dependent Study | MS Identification |

| Cell Type | Arabidopsis cell suspension | Arabidopsis cell suspension | Arabidopsis cell suspension |

| H₂O₂ Concentration | 0, 0.5, 1, 2, 5, 10, 20 mM | 1 or 20 mM | 0 and 10 mM |

| Incubation Time | 1 hour | 15, 30, 60, 120 minutes | 30 minutes |

| This compound Concentration | 500 μM | 500 μM | 500 μM |

In Situ Labeling of S-sulfenylated Proteins in Human Cells

This protocol is a general guideline based on established chemoproteomic workflows.

1. Cell Culture and Treatment:

-

Culture human cells (e.g., A431 or RKO cells) to the desired confluency.

-

For stimulation, treat cells with an appropriate agent (e.g., 100 ng/mL EGF for 10 minutes for A431 cells, or 500 μM H₂O₂ for 5 minutes for RKO cells).

2. This compound Labeling:

-

Incubate intact cells with 5 mM this compound in a suitable medium (e.g., serum-free medium) for 2 hours at 37°C with rotation.

-

After incubation, collect the cells and wash them three times with cold PBS.

3. Cell Lysis:

-

Lyse the cells in a suitable lysis buffer (e.g., HEPES lysis buffer) supplemented with a catalase (200 units/mL) to prevent artificial oxidation during sample preparation.

Table 2: Experimental Conditions for this compound Labeling in Human Cells

| Parameter | A431 Cells | RKO Cells |

| Stimulant | 100 ng/mL EGF | 500 μM H₂O₂ |

| Stimulation Time | 10 minutes | 5 minutes |

| This compound Concentration | 5 mM | 5 mM |

| Labeling Time | 2 hours | 2 hours |

| Lysis Buffer | HEPES Lysis Buffer + Catalase | HEPES Lysis Buffer + Catalase |

Click Chemistry Reaction for Biotinylation

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the this compound labeled proteins.

1. Reagent Preparation:

-

Azide-Biotin Stock Solution: Prepare a 10 mM stock solution of azide-functionalized biotin (e.g., Biotin-PEG4-Azide) in DMSO.

-

Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water.

-

Copper Ligand (TBTA or THPTA) Stock Solution: Prepare a 2 mM stock solution of Tris(benzyltriazolylmethyl)amine (TBTA) in a 1:4 DMSO:t-butanol mixture or a 200 mM stock of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.

-

Sodium Ascorbate Stock Solution: Prepare a fresh 100 mM stock solution in deionized water.

2. Reaction Mixture:

For a typical reaction with 1 mL of cell lysate (2 mg/mL protein):

-

Add 100 μM azide-biotin.

-

Add 1 mM CuSO₄.

-

Add 100 μM TBTA or an appropriate concentration of THPTA.

-

Initiate the reaction by adding 1 mM sodium ascorbate.

3. Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark with rotation.

Table 3: Click Chemistry Reaction Components

| Reagent | Stock Concentration | Final Concentration |

| Azide-Biotin | 10 mM in DMSO | 100 μM |

| Copper(II) Sulfate | 100 mM in H₂O | 1 mM |

| TBTA | 2 mM in DMSO/t-butanol | 100 μM |

| Sodium Ascorbate | 100 mM in H₂O (fresh) | 1 mM |

Data Presentation

The this compound probe has been successfully used to identify a significant number of sulfenylated proteins in various organisms.

Table 4: Summary of Sulfenylated Proteins Identified Using this compound in Arabidopsis

| Cellular Compartment | Number of Identified Proteins |

| Cytoplasm | 123 |

| Plastid | 68 |

| Mitochondria | 14 |

| Nucleus | 10 |

| ER, Golgi, Plasma Membrane | 7 |

| Peroxisomes | 4 |

| Total | 226 |

Data from Akter et al. (2015).[1]

Mandatory Visualization

Signaling Pathway and Experimental Workflows

Caption: Molecular mechanism and workflow of the this compound probe.

Caption: General experimental workflow for this compound based sulfenome profiling.

Synthesis of this compound Probe

While a detailed synthesis protocol is beyond the scope of this guide, the general synthetic route for dimedone-based alkyne probes involves the condensation of dimedone with an appropriate alkyne-containing aldehyde.

Caption: Simplified synthetic scheme for the this compound probe.

Mass Spectrometry Analysis

Following enrichment and proteolytic digestion, the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Considerations for MS Analysis:

-

Instrumentation: High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are recommended for accurate mass measurements and confident peptide identification.

-

Data Acquisition: Data-dependent acquisition (DDA) is a common method where the most abundant precursor ions in a survey scan are selected for fragmentation.

-

Database Searching: The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine like MaxQuant, Mascot, or Sequest.

-

Search Parameters: The search parameters must include the mass shift corresponding to the this compound modification of cysteine residues. Variable modifications such as methionine oxidation should also be considered.

-

Quantification: For quantitative studies, stable isotope labeling methods (e.g., SILAC) can be combined with this compound labeling to compare the extent of sulfenylation between different conditions. Label-free quantification methods can also be employed.

This technical guide provides a foundational understanding and practical framework for the application of the this compound probe in studying protein S-sulfenylation. By following these guidelines, researchers can effectively utilize this powerful tool to gain novel insights into the role of redox signaling in biological processes.

References

DYn-2 Probe: A Technical Guide to Structure, Properties, and Applications in Redox Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DYn-2 probe is a powerful chemical tool for the detection and identification of sulfenylated proteins, a critical post-translational modification involved in redox signaling and a variety of disease states. This guide provides an in-depth overview of the this compound probe, including its structure, chemical properties, and detailed experimental protocols for its application in cellular and biochemical assays.

Core Principles of this compound Probe Technology

The this compound probe is a chemoselective molecule designed to specifically label proteins that have undergone sulfenylation, the oxidation of a cysteine thiol group to a sulfenic acid (-SOH). This modification is often transient and plays a key role in cellular signaling pathways, particularly in response to reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).

The probe consists of two key functional moieties: a 1,3-cyclohexanedione (B196179) (also known as a dimedone) group and a terminal alkyne group.[1] The dimedone component selectively and covalently reacts with the sulfenic acid on a protein. The alkyne handle then allows for the attachment of a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2] This two-step approach provides a highly specific and sensitive method for the detection and subsequent analysis of sulfenylated proteins.

Chemical and Physical Properties of this compound

A comprehensive summary of the chemical and physical properties of the this compound probe, 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione, is provided in the table below.

| Property | Value | Reference(s) |

| Formal Name | 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione | [3] |

| CAS Number | 1354630-46-8 | [3] |

| Molecular Formula | C₁₁H₁₄O₂ | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | Solid | |

| Solubility | DMSO, DMF, Ethanol | [1] |

| SMILES | C#CCCCC1CCC(=O)CC1=O | [3] |

| InChI | InChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2 | |

| InChIKey | UNMICBPHYXLMRA-UHFFFAOYSA-N |

Experimental Protocols

Detailed methodologies for the use of the this compound probe in the detection of sulfenylated proteins are outlined below. These protocols cover in situ cell labeling, cell lysis, click chemistry, and downstream analysis by Western blot and mass spectrometry.

Protocol 1: In Situ Labeling of Sulfenylated Proteins in Cultured Cells

This protocol describes the labeling of sulfenylated proteins with this compound directly in living cells.

-

Cell Culture: Plate and culture cells to the desired confluency.

-

Induction of Sulfenylation (Optional): Treat cells with an oxidizing agent (e.g., 100 µM H₂O₂ for 5-10 minutes) to induce protein sulfenylation. A vehicle-treated control should be run in parallel.[4][5]

-

Probe Labeling: Remove the treatment medium and incubate the cells with serum-free medium containing 1-5 mM this compound (from a stock solution in DMSO) for 1-2 hours at 37°C.[4][6]

-

Cell Harvesting: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove excess probe.[6]

-

Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. It is crucial to add catalase (e.g., 200 units/mL) to the lysis buffer to quench any remaining H₂O₂ and prevent post-lysis artifacts.[6]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry for Biotin Tagging

This protocol details the copper-catalyzed click chemistry reaction to attach a biotin tag to the alkyne group of the this compound probe.

-

Prepare Click Chemistry Reaction Mix: For a typical reaction with 1 mg of protein lysate, prepare a reaction mix containing:

-

Protein lysate (normalized to 1-2 mg/mL)

-

Biotin-azide (e.g., Biotin-PEG4-Azide) to a final concentration of 100 µM.[6][7]

-

Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (from a fresh 100 mM stock in water).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM (from a 1.7 mM stock in DMSO).[6]

-

Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM (from a 50 mM stock in water).[6]

-

-

Reaction Incubation: Add the reagents in the order listed above, vortexing gently after each addition. Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.[6][8]

-

Protein Precipitation: To remove excess reagents, precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C overnight. Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold methanol.[7]

-

Resuspend Protein: Resuspend the protein pellet in a buffer suitable for downstream analysis (e.g., 1x SDS-PAGE loading buffer for Western blotting).

Protocol 3: Detection of Biotinylated Proteins by Western Blot

This protocol describes the detection of biotin-tagged sulfenylated proteins using streptavidin-horseradish peroxidase (HRP).

-

SDS-PAGE and Transfer: Separate the biotinylated proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 4: Enrichment and Analysis by Mass Spectrometry

For proteomic identification of sulfenylated proteins, biotinylated proteins can be enriched and analyzed by mass spectrometry.

-

Protein Digestion: Resuspend the biotinylated protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5), reduce with DTT, alkylate with iodoacetamide, and digest with trypsin.

-

Enrichment of Biotinylated Peptides: Incubate the digested peptide mixture with streptavidin-agarose beads for 2-3 hours at room temperature to capture the biotinylated peptides.[1]

-

Washing: Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and urea-containing buffers) to remove non-specifically bound peptides.[1]

-

Elution: Elute the bound peptides from the beads. If a cleavable biotin linker was used, elution can be achieved by cleavage of the linker.[6]

-

LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sulfenylated proteins and map the sites of modification.[1]

-

Data Analysis: Use appropriate software to search the MS/MS data against a protein database to identify the peptides and proteins. The this compound modification will result in a specific mass shift on the cysteine residue.[9]

Visualizing this compound Probe Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in using the this compound probe.

Caption: Mechanism of this compound probe for labeling and detecting sulfenylated proteins.

Caption: Experimental workflow for the detection of sulfenylated proteins using the this compound probe.

Application in Signaling Pathway Analysis: EGFR Signaling

A prominent application of the this compound probe is in the study of growth factor signaling pathways, where ROS production is a key event. For example, epidermal growth factor (EGF) binding to its receptor (EGFR) can lead to the production of H₂O₂, which in turn can sulfenylate and modulate the activity of proteins in the signaling cascade, including EGFR itself.[5]

Caption: Role of protein sulfenylation in the EGFR signaling pathway and its detection by the this compound probe.

References

- 1. researchgate.net [researchgate.net]

- 2. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione | 1354630-46-8 | EEC63046 [biosynth.com]

- 4. Detecting Protein Sulfenylation in Cells Exposed to a Toxicant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

The Core Mechanism of DYn-2 for Selective Sulfenic Acid Targeting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of DYn-2, a chemoselective probe designed for the specific detection and identification of protein sulfenic acids. We will delve into the core chemical principles governing its selectivity, present quantitative data on its performance, and provide detailed experimental protocols for its application in cellular and proteomic studies.

Introduction to Sulfenic Acid and its Significance

Cysteine, a sulfur-containing amino acid, is a frequent target of reactive oxygen species (ROS), leading to a variety of oxidative post-translational modifications (PTMs). Among these, the initial two-electron oxidation of a cysteine thiol (-SH) to a sulfenic acid (-SOH) is a critical, yet often transient, modification.[1] This reversible PTM plays a pivotal role in redox signaling, regulating protein function in response to oxidative stress.[2] However, the inherent instability of sulfenic acids, which can be further oxidized to irreversible sulfinic (-SO₂H) and sulfonic (-SO₃H) acids or form disulfides, makes their detection and study challenging.[3]

The Chemical Basis of this compound's Selectivity

This compound is a powerful tool for overcoming the challenges of sulfenic acid detection due to its highly selective chemical reactivity. Its structure consists of two key functional components: a dimedone (5,5-dimethyl-1,3-cyclohexanedione) scaffold for sulfenic acid recognition and a terminal alkyne handle for subsequent bio-orthogonal ligation.[2]

The selectivity of this compound for sulfenic acid is rooted in a classic condensation reaction. The dimedone moiety exists in equilibrium with its enol tautomer. This enol form acts as a potent nucleophile, specifically attacking the electrophilic sulfur atom of the sulfenic acid.[2] This reaction results in the formation of a stable thioether conjugate, effectively "trapping" the transient sulfenic acid.[2] This reaction is highly specific for sulfenic acid and does not occur with other cysteine oxidation states such as thiols, disulfides, sulfinic acids, or sulfonic acids.[4][5]

The alkyne handle of this compound is inert during the initial trapping reaction but serves as a crucial component for downstream applications. It allows for the covalent attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes functionalized with an azide (B81097) group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[2][5] This two-step approach enables the sensitive detection, enrichment, and identification of sulfenylated proteins from complex biological samples.

Quantitative Data on this compound Performance

The efficacy of a chemical probe is determined by its reactivity and selectivity. The following tables summarize key quantitative data for this compound.

Table 1: Reaction Kinetics of Dimedone-based Probes with Sulfenic Acid

| Probe | Model System | Second-Order Rate Constant (k₂) | Reference |

| Dimedone | Model sulfenic acid | 11.8 M⁻¹s⁻¹ | [6] |

| This compound | Not specified | ~10 M⁻¹s⁻¹ | [6] |

Table 2: In Vitro Labeling Efficiency of this compound

| Target Protein | This compound Concentration | % of Protein Captured | Reference |

| Gpx3 (10 µM) | 0.1 mM | 49% | [7] |

| Gpx3 (10 µM) | 1 mM | 67% | [7] |

Experimental Protocols

This section provides detailed methodologies for the application of this compound in the detection and identification of sulfenylated proteins.

Synthesis of this compound

This compound can be synthesized in a single step from commercially available materials. The following protocol is adapted from the literature.[8]

Materials:

-

Dimedone

-

Lithium diisopropylamide (LDA)

-

3-Bromo-1-propyne

-

Hexamethylphosphoramide (HMPA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve dimedone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone (B3395972) bath.

-

Slowly add a solution of LDA in THF to the cooled dimedone solution with stirring.

-

After stirring for 30 minutes at -78 °C, add HMPA to the reaction mixture.

-

Slowly add 3-bromo-1-propyne to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

In Situ Labeling of Sulfenylated Proteins in Cultured Cells

This protocol describes the labeling of sulfenylated proteins in living cells with this compound.

Materials:

-

Cultured cells of interest

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Cell culture medium (serum-free for stimulation)

-

Phosphate-buffered saline (PBS)

-

Stimulant (e.g., H₂O₂, EGF) or vehicle control

Procedure:

-

Plate cells and grow to the desired confluency.

-

If applicable, serum-starve the cells overnight.

-

Treat the cells with the desired stimulant (e.g., 100 µM H₂O₂) or vehicle for the appropriate time (e.g., 5-10 minutes).

-

Add this compound to the cell culture medium to a final concentration of 1-5 mM.

-

Incubate the cells with this compound for 1-2 hours at 37 °C.

-

Remove the medium and wash the cells three times with cold PBS.

-

Harvest the cells by scraping or trypsinization for downstream processing.

Click Chemistry for Biotin Tagging of this compound Labeled Proteins

This protocol details the copper-catalyzed click chemistry reaction to attach an azide-biotin tag to the alkyne handle of this compound.

Materials:

-

This compound labeled cell lysate (1-2 mg/mL total protein)

-

Azide-biotin stock solution (e.g., 10 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)

Procedure:

-

To the cell lysate, add the following reagents in order, vortexing briefly after each addition:

-

Azide-biotin to a final concentration of 100 µM.

-

TCEP to a final concentration of 1 mM.

-

TBTA to a final concentration of 100 µM.

-

CuSO₄ to a final concentration of 1 mM.

-

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle rotation, protected from light.

-

Proceed with protein precipitation (e.g., with acetone or methanol/chloroform) to remove excess reagents.

Enrichment and Mass Spectrometry Analysis of Biotinylated Proteins

This protocol outlines the enrichment of biotin-tagged proteins using streptavidin affinity chromatography followed by identification using mass spectrometry.

Materials:

-

Biotinylated protein sample

-

Streptavidin-agarose beads

-

Wash buffers (e.g., high salt, urea, and PBS)

-

Elution buffer (e.g., containing biotin or using on-bead digestion)

-

Trypsin, sequencing grade

-

Mass spectrometer (e.g., Orbitrap)

Procedure:

-

Resuspend the precipitated biotinylated protein in a lysis buffer containing SDS.

-

Incubate the protein solution with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature with rotation.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads or perform on-bead digestion with trypsin.

-

For on-bead digestion, wash the beads with ammonium bicarbonate buffer, add trypsin, and incubate overnight at 37 °C.

-

Collect the tryptic peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify sulfenylated peptides by searching the MS/MS data against a protein database, including the mass modification corresponding to the this compound adduct.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound for sulfenome profiling.

References

- 1. research.aston.ac.uk [research.aston.ac.uk]

- 2. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemtube3d.com [chemtube3d.com]

- 4. One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Other Neopentylene-Tethered (NPT) 1,6-Diynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with DYn-2 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein S-sulfenylation is a reversible post-translational modification of cysteine residues that plays a crucial role in redox signaling and cellular regulation. The chemical probe DYn-2 is a powerful tool for the detection and identification of sulfenylated proteins in living cells. This compound is a cell-permeable, dimedone-based probe that specifically reacts with sulfenic acids. The alkyne handle on this compound allows for the subsequent attachment of biotin (B1667282) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." This enables the enrichment and identification of sulfenylated proteins using streptavidin-based affinity purification followed by mass spectrometry or visualization via Western blot.[1][2][3]

These application notes provide a detailed protocol for the labeling of proteins with this compound in cell culture, including methods for inducing oxidative stress, cell lysis, click chemistry, and downstream analysis.

Signaling Pathway: EGFR Activation and Protein Sulfenylation

Epidermal Growth Factor Receptor (EGFR) signaling is a key pathway in cell proliferation and survival. Upon ligand binding, EGFR activates NADPH oxidase (Nox), leading to the production of hydrogen peroxide (H₂O₂). H₂O₂ then acts as a second messenger, inducing the sulfenylation of target proteins, including EGFR itself at Cys797, which enhances its kinase activity.[1][4][5] This redox regulation is a critical component of EGFR signaling. This compound can be used to study this and other signaling pathways involving protein sulfenylation.

Caption: EGFR signaling pathway leading to protein sulfenylation.

Experimental Workflow

The overall workflow for labeling, enriching, and identifying sulfenylated proteins using this compound is depicted below.

Caption: Experimental workflow for this compound protein labeling.

Quantitative Data Summary

Successful labeling with this compound is dependent on the concentrations of the probe and the oxidative stimulus, as well as the duration of treatment. The following tables provide a summary of empirically determined optimal conditions.

Table 1: Optimization of H₂O₂ and this compound Concentrations

| Parameter | Concentration Range | Optimal Concentration | Reference |

| H₂O₂ (for 1 hour) | 0.5 - 20 mM | 2 - 10 mM | [2][6] |

| This compound (for 1 hour) | 0.5 - 10 mM | 500 µM | [2] |

Table 2: Time-Course of H₂O₂-Induced Sulfenylation

| H₂O₂ Concentration | Time Points | Observation | Reference |

| 1 mM | 15, 30, 60, 120 min | Minimal increase in sulfenylation | [2][6] |

| 20 mM | 15, 30, 60, 120 min | Signal breakthrough after 30 min | [2][6] |

Experimental Protocols

Protocol 1: In-Cell Protein Labeling with this compound

This protocol describes the labeling of sulfenylated proteins in cultured cells using this compound.

Materials:

-

Cultured cells (e.g., A431, HeLa, or Arabidopsis cell suspension)

-

Complete cell culture medium

-

This compound probe

-

Hydrogen peroxide (H₂O₂) or Epidermal Growth Factor (EGF)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells and grow to the desired confluency (typically 70-80%).

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat the cells by adding this compound to the culture medium to a final concentration of 500 µM. Incubate for the desired period (e.g., 30 minutes to 1 hour).[2]

-

Induce oxidative stress by adding H₂O₂ to the medium (e.g., final concentration of 2-10 mM) or by stimulating with a growth factor like EGF.[2][6]

-

Incubate for the desired time (e.g., 15-120 minutes). A time-course experiment is recommended to determine the optimal duration.[2][6]

-

Harvest the cells by scraping or trypsinization.

-

Wash the cells three times with ice-cold PBS to remove excess this compound and H₂O₂.[2]

-

Proceed immediately to cell lysis (Protocol 2).

Protocol 2: Cell Lysis and Protein Extraction

Materials:

-

Lysis buffer (e.g., RIPA buffer) containing protease inhibitors

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Resuspend the washed cell pellet in an appropriate volume of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 3: Click Chemistry for Biotinylation

This protocol describes the biotinylation of this compound-labeled proteins.

Materials:

-

Protein extract from Protocol 2

-

Biotin-azide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (reducing agent)

-

Tris-hydroxypropyltriazolylmethylamine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (copper chelating ligand)

Procedure:

-

In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg of total protein) with the click chemistry reagents. The final concentrations should be approximately:

-

Biotin-azide: 100 µM

-

TCEP or Sodium Ascorbate: 1 mM

-

THPTA or TBTA: 100 µM

-

CuSO₄: 50 µM

-

-

Incubate the reaction at room temperature for 1 hour with gentle rotation.

-

The biotinylated protein sample is now ready for downstream analysis.

Protocol 4: Western Blot Analysis

Materials:

-

Biotinylated protein sample from Protocol 3

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Separate the biotinylated proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.[7][8][9][10][11]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the signal using a suitable imaging system.

Protocol 5: Sample Preparation for Mass Spectrometry

Materials:

-

Biotinylated protein sample from Protocol 3

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

Streptavidin-agarose beads

-

Wash buffers

-

Elution buffer

Procedure:

-

Reduce and alkylate the protein sample by adding DTT (to a final concentration of 10 mM) and incubating for 30 minutes at 56°C, followed by the addition of IAA (to a final concentration of 20 mM) and incubation for 30 minutes at room temperature in the dark.

-

Digest the proteins with trypsin overnight at 37°C.

-

Enrich the biotinylated peptides by incubating the digest with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with a series of high-salt and low-salt wash buffers to remove non-specifically bound peptides.

-

Elute the bound peptides from the beads.

-

The eluted peptides are then desalted and analyzed by LC-MS/MS for protein identification.[12][13][14][15][16]

Conclusion

The this compound probe provides a robust and specific method for the in-cell labeling and subsequent identification of sulfenylated proteins. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully employ this powerful technique to investigate the role of protein sulfenylation in various biological processes and signaling pathways. Optimization of specific conditions, such as probe and stimulus concentrations and incubation times, may be necessary for different cell types and experimental systems.

References

- 1. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. novopro.cn [novopro.cn]

- 8. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 13. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Click Chemistry with DYn-2 Labeled Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing click chemistry with proteins labeled with DYn-2, a chemical probe designed for the detection and identification of sulfenic acid modifications. This technology is a powerful tool for researchers in various fields, including cell signaling, redox biology, and drug discovery, enabling the specific capture and analysis of proteins transiently oxidized at cysteine residues.

Introduction to this compound and Click Chemistry

This compound: A Chemoselective Probe for Sulfenome Profiling

This compound is a cell-permeable chemical probe specifically designed to label proteins containing sulfenic acid (-SOH), a reversible oxidative post-translational modification of cysteine residues.[1] This modification plays a crucial role in redox signaling and is often transient, making it challenging to detect. This compound features two key functional components:

-

A dimedone-based scaffold: This moiety selectively reacts with the sulfenic acid group on proteins, forming a stable covalent bond.[2]

-

A terminal alkyne handle: This functional group serves as a bioorthogonal handle for subsequent ligation reactions via click chemistry.[1]

The smaller size of the this compound probe, compared to earlier dimedone-based probes, enhances its permeability and sensitivity in living cells.[2]

Click Chemistry: A Robust Bioconjugation Strategy

Click chemistry refers to a class of reactions that are rapid, specific, high-yielding, and biocompatible.[3][4] The most common type of click chemistry employed with this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the alkyne handle of this compound is covalently linked to a molecule containing an azide (B81097) group, forming a stable triazole linkage.[1][3] This allows for the attachment of various reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging.

Applications in Research and Drug Development

The ability to profile the "sulfenome"—the entire set of sulfenylated proteins in a cell or organism—provides valuable insights into cellular processes and disease states.

Key Applications:

-

Identification of Novel Drug Targets: Cysteine sulfenylation is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Identifying proteins that are differentially sulfenylated in diseased versus healthy states can reveal novel therapeutic targets.[5][6][7]

-

Understanding Drug Mechanism of Action: Profiling changes in the sulfenome upon drug treatment can help elucidate a compound's mechanism of action and identify off-target effects.[6]

-

Biomarker Discovery: Alterations in protein sulfenylation patterns can serve as biomarkers for disease diagnosis, prognosis, and response to therapy.

-

Investigating Redox Signaling Pathways: this compound enables the study of the dynamic role of sulfenic acid modifications in regulating signaling pathways involved in cell growth, differentiation, and apoptosis.[5]

Experimental Workflows

A typical experimental workflow for sulfenome profiling using this compound and click chemistry involves several key stages, from cell treatment and protein labeling to mass spectrometry analysis.

Figure 1. General experimental workflow for sulfenome profiling.

Experimental Protocols

In Vitro Labeling of Purified Proteins with this compound

This protocol describes the labeling of a purified protein known to undergo sulfenic acid modification.

Materials:

-

Purified protein of interest

-

This compound probe (stock solution in DMSO)

-

Hydrogen peroxide (H2O2)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., N-acetyl cysteine)

Procedure:

-